Diethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Esterification: The final step involves esterification to introduce the ethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to convert the ester groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2,4-DIETHYL 5-(2-CHLORO-4-AMINOBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
2,4-DIETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-3-ETHYLTHIOPHENE-2,4-DICARBOXYLATE: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.
Uniqueness
The unique combination of functional groups in 2,4-DIETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17ClN2O7S |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
diethyl 5-[(2-chloro-4-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H17ClN2O7S/c1-4-27-17(23)13-9(3)14(18(24)28-5-2)29-16(13)20-15(22)11-7-6-10(21(25)26)8-12(11)19/h6-8H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
DMZIVBOKXGQXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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